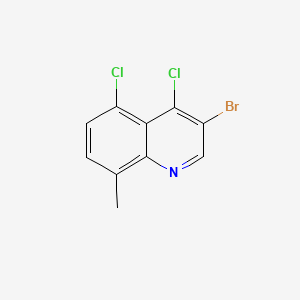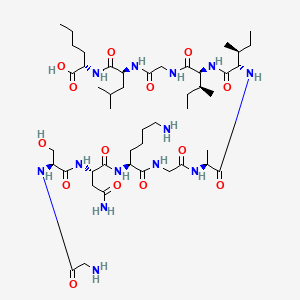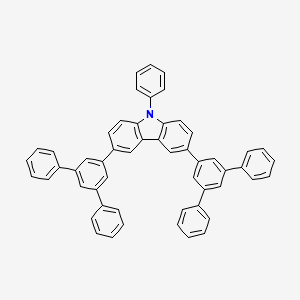
PotassiuM N -MethylaMinoMethyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PotassiuM N -MethylaMinoMethyltrifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the trifluoroborate group imparts unique properties to the compound, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: PotassiuM N -MethylaMinoMethyltrifluoroborate can be synthesized through the reaction of potassium trifluoroborate with N-methylaminomethyl chloride in the presence of a base such as potassium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating automated systems for mixing, heating, and purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: PotassiuM N -MethylaMinoMethyltrifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), organic halides (e.g., aryl bromides), bases (e.g., potassium carbonate).
Conditions: The reaction is typically carried out in an organic solvent such as THF or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
PotassiuM N -MethylaMinoMethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Medicine: Utilized in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Industry: Applied in the production of advanced materials, including polymers and electronic components, due to its ability to introduce trifluoromethyl groups into organic frameworks.
Mechanism of Action
The mechanism of action of PotassiuM N -MethylaMinoMethyltrifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium-halide complex.
Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium center, forming a palladium-carbon bond.
Reductive Elimination: The palladium-carbon bond undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
PotassiuM N -MethylaMinoMethyltrifluoroborate is unique among organotrifluoroborates due to its specific functional groups and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity and selectivity.
Potassium vinyltrifluoroborate: Employed in the synthesis of vinyl-containing compounds.
Potassium alkyltrifluoroborates:
Each of these compounds offers distinct advantages depending on the desired chemical transformation, making this compound a valuable addition to the toolkit of synthetic chemists.
Properties
CAS No. |
1204600-29-2 |
|---|---|
Molecular Formula |
C2H6BF3KN |
Molecular Weight |
150.981 |
IUPAC Name |
potassium;trifluoro(methylaminomethyl)boranuide |
InChI |
InChI=1S/C2H6BF3N.K/c1-7-2-3(4,5)6;/h7H,2H2,1H3;/q-1;+1 |
InChI Key |
JOXVFMSXNNBVII-UHFFFAOYSA-N |
SMILES |
[B-](CNC)(F)(F)F.[K+] |
Synonyms |
PotassiuM N -MethylaMinoMethyltrifluoroborate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



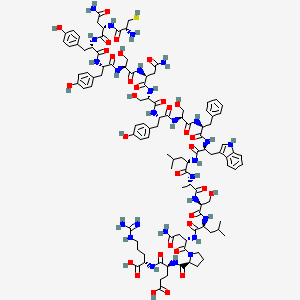
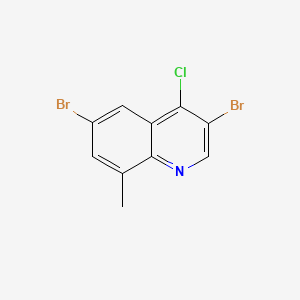
![[16'-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[1,4-oxazinan-4-ium-4,13'-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10'-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B598508.png)
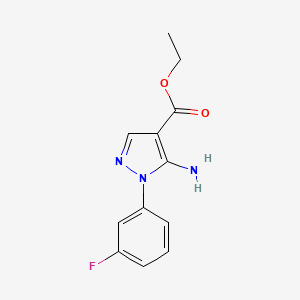
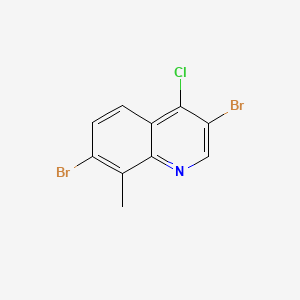
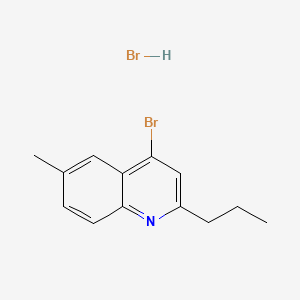
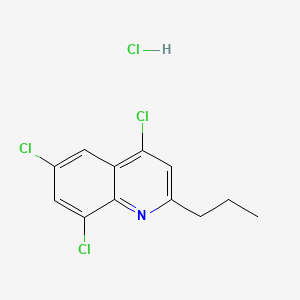
![A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester](/img/structure/B598519.png)
